5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile
Description
5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a fluorine atom at the 5-position, methyl groups at the 1- and 3-positions, and a nitrile group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₇H₇FN₄, with a molecular weight of 166.16 g/mol (exact data inferred from analogs in and ). The fluorine atom enhances metabolic stability and lipophilicity, while the nitrile group enables further functionalization via nucleophilic substitution or cycloaddition reactions .
Properties
IUPAC Name |
5-fluoro-1,3-dimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIORRBGQHZYOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile typically involves the reaction of 5-fluoro-1,3-dimethylpyrazole with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include pyrazole-4-carboxylic acids, pyrazole-4-methanols, and substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural attributes enhance biological activity, making it a candidate for drug development targeting several diseases.
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines, including breast (MCF7), lung (A549), and colorectal cancers. In vitro studies have shown IC50 values ranging from 3.79 µM to 42.30 µM, indicating significant antiproliferative activity.
- Anti-inflammatory Properties : Studies suggest that the compound can inhibit pro-inflammatory cytokines, demonstrating potential as an anti-inflammatory agent. In animal models, it has been shown to reduce swelling and pain responses effectively.
Agricultural Chemistry
The compound is also investigated for its potential use in agrochemicals, particularly as a fungicide and herbicide.
- Fungicidal Efficacy : A study demonstrated that this compound effectively inhibited the growth of Candida albicans, with a minimum inhibitory concentration (MIC) lower than traditional antifungal agents. This suggests its viability as a novel fungicide in agricultural applications.
Materials Science
In materials science, this compound can be incorporated into polymers to enhance their properties. Its unique chemical structure allows for modifications that can improve material performance in various applications.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antifungal Activity | Effective against Candida albicans with lower MIC than traditional agents | |
| Cytotoxicity | Significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity | |
| Anti-inflammatory Effects | Marked reduction in inflammation and pain in animal models |
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways . The compound’s fluorine atom and nitrile group contribute to its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile ()
- Molecular Formula : C₁₀H₅F₂N₃
- Molecular Weight : 205.16 g/mol
- Key Differences : Replaces the 1- and 3-methyl groups with a 4-fluorophenyl substituent.
- The compound’s higher molecular weight (205 vs. 166) may reduce solubility in polar solvents .
5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile ()
- Molecular Formula : C₁₁H₈F₂N₄
- Molecular Weight : 234.20 g/mol
- Key Differences: Features an amino group at the 5-position and a difluorophenyl group at the 1-position.
- Impact: The amino group introduces hydrogen-bonding capability, improving solubility in aqueous media.
Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile) ()
- Molecular Formula : C₁₂H₄Cl₂F₆N₄OS
- Molecular Weight : 437.15 g/mol
- Key Differences : Incorporates chlorine, trifluoromethyl, and sulfinyl groups.
- Impact : The sulfinyl group and chlorine atoms significantly increase lipophilicity and insecticidal activity, as seen in its commercial use as a broad-spectrum pesticide. This contrasts with the simpler dimethyl analog, which lacks such bioactivity-enhancing substituents .
Positional Isomerism in Fluorinated Derivatives
5-Fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile ()
Functional Group Modifications
5-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile ()
- Molecular Formula : C₁₁H₁₅N₄
- Molecular Weight : 217.27 g/mol
- Key Differences : Replaces the 1-methyl group with a cyclohexylmethyl chain.
- Impact : The bulky cyclohexylmethyl group enhances lipid solubility, favoring blood-brain barrier penetration. This modification is critical in CNS-targeting drug candidates, unlike the dimethyl analog, which is more suited for peripheral applications .
Pyrazole-4-carboxaldehyde Derivatives ()
- Example: 5-Amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile
- Key Differences : Incorporates a phosphoryl group and diphenylpyrazole moiety.
- Impact : The phosphoryl group enables chelation with metal ions, useful in catalytic systems. The diphenyl group adds steric bulk, reducing reaction rates in further modifications compared to the dimethyl analog .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| 5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile | C₇H₇FN₄ | 166.16 | 5-F, 1,3-Me, 4-CN | Moderate in DMSO, low in H₂O |
| 5-Fluoro-1-(4-fluorophenyl)-pyrazole-4-carbonitrile | C₁₀H₅F₂N₃ | 205.16 | 5-F, 1-(4-F-C₆H₄), 4-CN | Low in H₂O, high in EtOAc |
| 5-Amino-1-(2,4-difluorophenyl)-3-Me-pyrazole-4-carbonitrile | C₁₁H₈F₂N₄ | 234.20 | 5-NH₂, 1-(2,4-F₂-C₆H₃), 3-Me, 4-CN | High in MeOH, moderate in H₂O |
| Fipronil | C₁₂H₄Cl₂F₆N₄OS | 437.15 | 5-NH₂, 1-(2,6-Cl₂-4-CF₃-C₆H₂), 4-SO-CF₃ | Very low in H₂O, high in hexane |
Biological Activity
5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile (FDPC) is a pyrazole derivative that has garnered attention in various fields of scientific research due to its potential biological activities. Its unique structure, characterized by a fluorine atom and a carbonitrile group, contributes to its diverse pharmacological properties. This article explores the biological activity of FDPC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C6H6FN3
- Molecular Weight : 139.13 g/mol
- Structure : The compound features a pyrazole ring with a fluorine atom at the 5-position and a carbonitrile group at the 4-position.
FDPC exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in critical biochemical pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- Receptor Modulation : FDPC may interact with specific receptors, influencing signaling pathways that regulate cellular activities.
- Antioxidant Activity : Some studies suggest that FDPC possesses antioxidant properties, which can help mitigate oxidative stress in cells.
Anticancer Activity
FDPC has shown promising results in various cancer models:
- Cell Line Studies : In vitro assays have demonstrated that FDPC exhibits cytotoxic effects against multiple cancer cell lines. For instance, it was reported to inhibit the growth of HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 1.1 µM and 3.3 µM, respectively .
Antimicrobial Activity
FDPC has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Research indicates that FDPC exhibits significant antibacterial activity against various strains, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
Preliminary studies suggest that FDPC may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases.
Study on Anticancer Efficacy
A notable study evaluated the anticancer potential of FDPC in combination with doxorubicin on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone. The combination index method was employed to analyze the interaction between FDPC and doxorubicin, revealing significant improvements in cell death rates .
Mechanism Exploration
Another study focused on elucidating the mechanism of action of FDPC through enzyme inhibition assays. It was found that FDPC significantly inhibited dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells. This inhibition was associated with reduced cell proliferation and increased apoptosis in treated cell lines .
Q & A
Q. How do electronic effects of substituents (e.g., methyl, nitro) modulate the reactivity of pyrazole-4-carbonitriles in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
